Superior α2‑Adrenoceptor Affinity: Napitane vs. Mirtazapine and Idazoxan
Napitane exhibits nanomolar affinity for the α2‑adrenoceptor, substantially exceeding that of clinically relevant α2 antagonists. In radioligand binding assays using [³H]rauwolscine in rat cortex, Napitane demonstrates a Ki of 0.7–1.2 nM [1]. In contrast, mirtazapine—a marketed antidepressant with α2‑antagonist properties—displays a Ki of approximately 112 nM (pKi = 6.95) for the same receptor [2]. Idazoxan, a standard α2 antagonist tool compound, shows a Ki of 4.2–9.8 nM [3].
| Evidence Dimension | α2‑Adrenoceptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.7–1.2 nM |
| Comparator Or Baseline | Mirtazapine: Ki = 112 nM (pKi 6.95); Idazoxan: Ki = 4.2–9.8 nM |
| Quantified Difference | Napitane is ~100‑fold more potent than mirtazapine and 4–14‑fold more potent than idazoxan at α2 receptors. |
| Conditions | Radioligand binding assay using [³H]rauwolscine in rat cortical membranes. |
Why This Matters
A 100‑fold potency difference directly impacts experimental design: Napitane can achieve maximal α2 blockade at concentrations that avoid off‑target interactions seen with higher doses of less potent α2 antagonists.
- [1] Hancock AA, et al. J Pharmacol Exp Ther. 1995 Mar;272(3):1160-9; NCATS Inxight Drugs. Napitane Ki = 1.2 nM; BindingDB. Napitane Ki = 0.708 nM. View Source
- [2] Mirtazapine. PeptideDB. pKi α2 = 6.95 (Ki ≈ 112 nM). View Source
- [3] BindingDB BDBM50226964. Idazoxan Ki = 4.2 nM; Sigma‑Aldrich. Idazoxan pKi = 8.01 (Ki ≈ 9.8 nM). View Source
